molecular formula C17H19NOS B5863324 2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide

2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide

Cat. No. B5863324
M. Wt: 285.4 g/mol
InChI Key: WAIDDTWMLJYRCB-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide is not fully understood. However, it has been suggested that this compound may act by modulating the activity of different neurotransmitters and receptors in the brain, including GABA, serotonin, and dopamine receptors. It may also exert its effects by inhibiting the activity of different enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help in reducing oxidative stress and preventing cellular damage. It has also been found to possess anti-inflammatory properties, which may help in reducing inflammation and pain. Additionally, this compound has been found to possess anticonvulsant properties, which may help in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide in lab experiments is its potential applications in different scientific fields, including medicine and pharmacology. This compound has shown promising results in the treatment of different diseases, making it a potential candidate for drug development. However, one of the main limitations of using this compound is its potential toxicity and side effects, which may limit its use in clinical settings.

Future Directions

There are various future directions for research on 2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide. One of the main directions is to further investigate its mechanism of action and physiological effects. This may help in understanding the potential applications of this compound in different scientific fields. Additionally, future research may focus on developing new derivatives of this compound with improved efficacy and reduced toxicity. Furthermore, research may focus on exploring the potential applications of this compound in the treatment of different diseases, including cancer, inflammation, and neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-phenylethylamine and 4-methylphenyl isothiocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using different techniques, including column chromatography and recrystallization.

Scientific Research Applications

2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide has been extensively studied for its potential applications in various scientific fields, including medicine and pharmacology. This compound has shown promising results in the treatment of different diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for drug development.

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-14-7-9-16(10-8-14)20-13-17(19)18-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIDDTWMLJYRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198372
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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